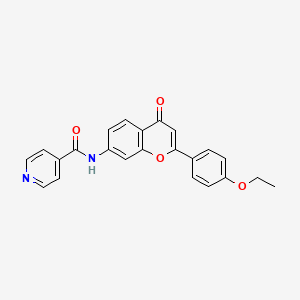

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide

CAS No.: 923211-82-9

Cat. No.: VC4709376

Molecular Formula: C23H18N2O4

Molecular Weight: 386.407

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923211-82-9 |

|---|---|

| Molecular Formula | C23H18N2O4 |

| Molecular Weight | 386.407 |

| IUPAC Name | N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C23H18N2O4/c1-2-28-18-6-3-15(4-7-18)21-14-20(26)19-8-5-17(13-22(19)29-21)25-23(27)16-9-11-24-12-10-16/h3-14H,2H2,1H3,(H,25,27) |

| Standard InChI Key | ZGTMACGYKFADLI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |

Introduction

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It features a chromen-4-one core structure fused with an isonicotinamide moiety and substituted with an ethoxyphenyl group. This unique structural combination makes it an interesting subject for various scientific research applications, including chemistry, biology, medicine, and materials science.

Synthesis

The synthesis of N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide typically involves a multi-step process. One common synthetic route includes:

-

Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and ethyl acetoacetate, under acidic conditions.

-

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

-

Attachment of the Isonicotinamide Moiety: This step involves reacting the chromen-4-one derivative with isonicotinic acid or its derivatives to form the final compound.

Biological and Therapeutic Applications

N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)isonicotinamide is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its unique structure allows it to interact with specific molecular targets and pathways, potentially inhibiting or activating enzymes involved in various biochemical processes.

| Application Area | Potential Activity |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways |

| Antioxidant | Neutralization of free radicals |

| Anticancer | Inhibition of cell proliferation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume